molecular formula C14H16N2O2 B2449085 1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide CAS No. 1103514-07-3

1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2449085
CAS No.: 1103514-07-3
M. Wt: 244.294
InChI Key: JUACKSZISNOXBV-UHFFFAOYSA-N
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Description

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to an indoline moiety

Scientific Research Applications

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanecarbonyl)-N-methylindoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxylate
  • 1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxylamide
  • 1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxylhydrazide

Uniqueness

1-(Cyclopropanecarbonyl)-N-methylindoline-2-carboxamide is unique due to the presence of both the cyclopropane ring and the indoline moiety, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(cyclopropanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-13(17)12-8-10-4-2-3-5-11(10)16(12)14(18)9-6-7-9/h2-5,9,12H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUACKSZISNOXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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